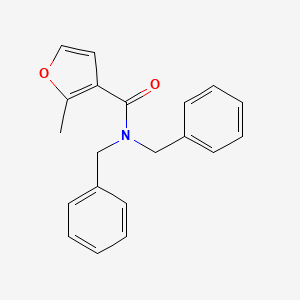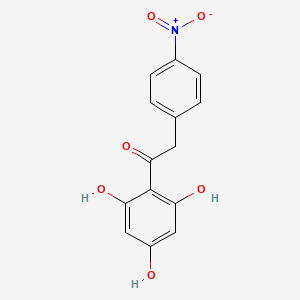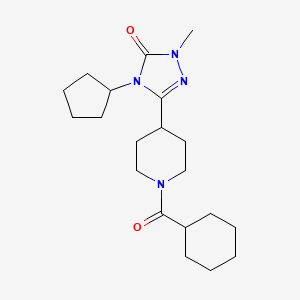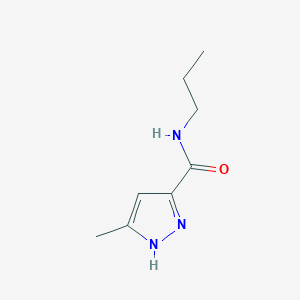![molecular formula C21H17ClN4O2S2 B11110076 N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11110076.png)
N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(1H-13-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole moiety, a furan ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(1H-13-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with a suitable sulfur donor under acidic conditions.
Synthesis of the Furan Ring: The furan ring is synthesized through the cyclization of a suitable precursor, often involving a dehydration reaction.
Coupling Reactions: The benzodiazole and furan rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Hydrazide: The final step involves the condensation of the coupled product with hydrazine derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the benzodiazole ring, leading to the formation of amines or reduced benzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-[5-(1H-13-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand the interaction of benzodiazole derivatives with biological targets.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(1H-13-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the PI3K/Akt pathway, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(1H-13-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-[5-(1H-13-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-[5-(1H-13-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C21H17ClN4O2S2 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
N-[(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H17ClN4O2S2/c22-15-7-5-14(6-8-15)12-29-13-19(27)26-23-11-16-9-10-20(28-16)30-21-24-17-3-1-2-4-18(17)25-21/h1-11H,12-13H2,(H,24,25)(H,26,27)/b23-11+ |
InChI Key |
YJBAESDKDQUBLQ-FOKLQQMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=N/NC(=O)CSCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=NNC(=O)CSCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1E)-N'-cyano-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}ethanimidamide](/img/structure/B11110002.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11110006.png)

![4-[2-(Dodecanoylamino)phenoxy]phthalic acid](/img/structure/B11110014.png)

![5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11110017.png)


![N'-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide](/img/structure/B11110032.png)
![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine](/img/structure/B11110047.png)

![2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11110060.png)
